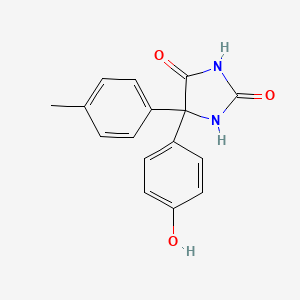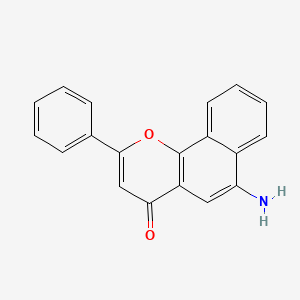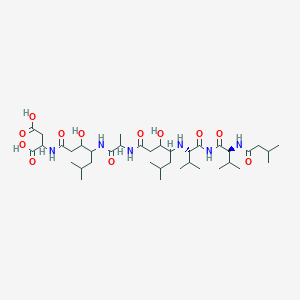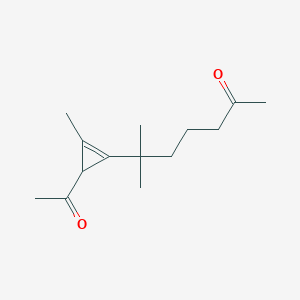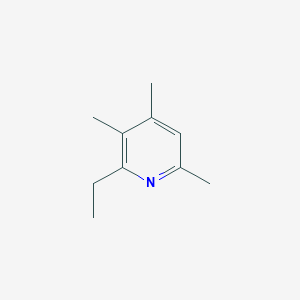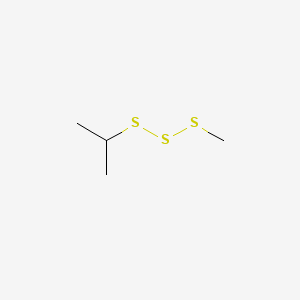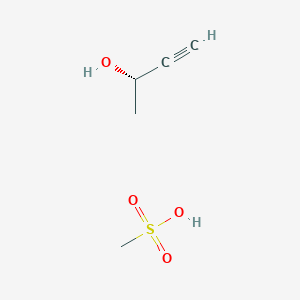![molecular formula C6H16O3SSi B14465129 Trimethoxy[2-(methylsulfanyl)ethyl]silane CAS No. 66785-19-1](/img/structure/B14465129.png)
Trimethoxy[2-(methylsulfanyl)ethyl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethoxy[2-(methylsulfanyl)ethyl]silane is an organosilicon compound with the molecular formula C6H16O3SSi. This compound is characterized by the presence of three methoxy groups attached to a silicon atom, along with a 2-(methylsulfanyl)ethyl group. It is a versatile chemical used in various industrial and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy[2-(methylsulfanyl)ethyl]silane typically involves the reaction of 2-(methylsulfanyl)ethanol with trimethoxysilane. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silane groups. A common method involves the use of a catalyst such as a Lewis acid to facilitate the reaction. The reaction can be represented as follows:
2-(methylsulfanyl)ethanol+trimethoxysilane→this compound+methanol
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in a continuous flow reactor to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions. The use of high-purity starting materials and advanced purification techniques is essential to obtain a product suitable for high-end applications.
Chemical Reactions Analysis
Types of Reactions
Trimethoxy[2-(methylsulfanyl)ethyl]silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous acid/base solutions.
Condensation: Often facilitated by catalysts such as acids or bases.
Substitution: Requires specific reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the reagents used.
Scientific Research Applications
Trimethoxy[2-(methylsulfanyl)ethyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of siloxane polymers and other organosilicon compounds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
Mechanism of Action
The mechanism of action of Trimethoxy[2-(methylsulfanyl)ethyl]silane involves the hydrolysis of the methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process is crucial for its use in the formation of stable siloxane networks in various applications. The methylsulfanyl group can also participate in further chemical reactions, providing additional functionality to the compound.
Comparison with Similar Compounds
Similar Compounds
Trimethoxysilane: Lacks the 2-(methylsulfanyl)ethyl group, making it less versatile in certain applications.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group instead of a methylsulfanyl group, offering different chemical properties and applications.
Trimethoxyphenylsilane: Features a phenyl group, which imparts different reactivity and uses compared to the methylsulfanyl group.
Uniqueness
Trimethoxy[2-(methylsulfanyl)ethyl]silane is unique due to the presence of the 2-(methylsulfanyl)ethyl group, which provides additional reactivity and functionality compared to other trimethoxysilanes. This makes it particularly valuable in applications requiring specific chemical modifications and enhanced stability.
Properties
CAS No. |
66785-19-1 |
|---|---|
Molecular Formula |
C6H16O3SSi |
Molecular Weight |
196.34 g/mol |
IUPAC Name |
trimethoxy(2-methylsulfanylethyl)silane |
InChI |
InChI=1S/C6H16O3SSi/c1-7-11(8-2,9-3)6-5-10-4/h5-6H2,1-4H3 |
InChI Key |
XUJOXXQMSVCXGP-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCSC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


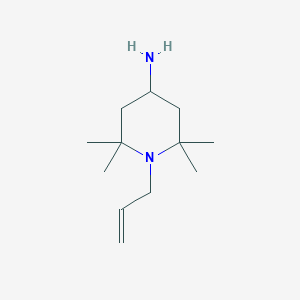
![Dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]-(oxiran-2-ylmethyl)azanium;methyl prop-2-enoate;chloride](/img/structure/B14465053.png)
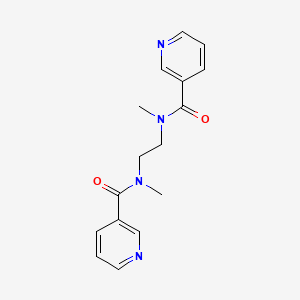
![Benzenesulfonic acid, 2-[[4-[[2-hydroxy-5-[(4-nitro-2-sulfophenyl)amino]phenyl]azo]phenyl]amino]-5-nitro-](/img/structure/B14465063.png)
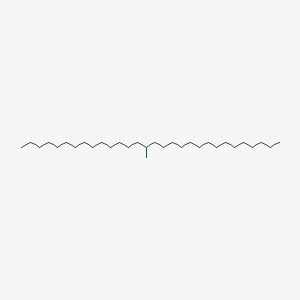
![1,4-Didecyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium dibromide](/img/structure/B14465070.png)
